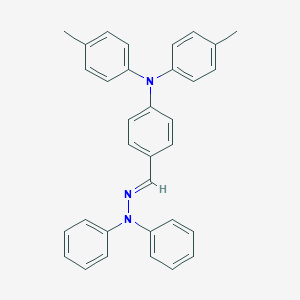

4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone

Description

Structural Characteristics of Hydrazone Linkages

The hydrazone linkage represents one of the most structurally versatile functional groups in organic chemistry, characterized by the distinctive -C=N-NH- arrangement that provides unique electronic and geometric properties. X-ray crystallographic studies of hydrazone compounds have revealed that these structures typically adopt specific conformational preferences, with most molecules appearing in their keto-imino tautomeric form featuring trans configuration around the carbon-nitrogen double bond. The central spacer unit in hydrazone derivatives generally maintains an effectively planar arrangement with an all-trans extended-chain conformation, as evidenced by torsion angles approaching 180 degrees. This planarity is stabilized through intramolecular hydrogen bonding interactions, particularly the formation of short, directional hydrogen bonds between hydroxyl groups and imine nitrogen atoms when appropriate substituents are present.

Detailed structural analysis of hydrazone compounds reveals significant conformational flexibility, particularly around nitrogen-nitrogen bonds, which allows for adaptation to different chemical environments. The interatomic distances within hydrazone linkages fall within typical ranges for aroylhydrazones, with single and double bonds being easily distinguishable through spectroscopic and crystallographic methods. The molecular structure of this compound features the characteristic hydrazone functional group linking two aromatic systems, creating an extended conjugated framework that influences both its electronic properties and chemical behavior. The presence of multiple aromatic rings in this compound creates opportunities for π-π stacking interactions and other non-covalent contacts that contribute to solid-state packing arrangements and influence physical properties such as melting point and solubility characteristics.

Conformational analysis of hydrazone derivatives has demonstrated high structural lability, with molecular arrangements being strongly influenced by crystal field effects and intermolecular interactions in the solid state. This conformational flexibility enables hydrazone compounds to adopt different arrangements depending on their chemical environment, contributing to their versatility in various applications. The dihedral angles between aromatic ring systems in complex hydrazone derivatives typically range from 50 to 70 degrees, indicating significant deviation from coplanarity that affects electronic communication between different parts of the molecule. These structural characteristics have important implications for the design of hydrazone-based materials with specific properties, as systematic variation of substituents can be used to control conformational preferences and optimize performance in targeted applications.

The electronic structure of hydrazone linkages exhibits unique characteristics that arise from the presence of multiple nitrogen atoms and the extended conjugation possible in aromatic derivatives. Computational studies have provided insights into the frontier molecular orbitals of hydrazone compounds, revealing the distribution of electron density and the energy levels associated with highest occupied molecular orbital and lowest unoccupied molecular orbital transitions. These electronic properties directly influence the optical characteristics of hydrazone derivatives, with many compounds exhibiting intense charge-transfer bands in the visible and near-infrared regions of the electromagnetic spectrum. The compound this compound demonstrates these electronic characteristics through its distinctive absorption properties and its ability to participate in electron transfer processes.

| Structural Parameter | Typical Range | This compound |

|---|---|---|

| Molecular Formula | Variable | C₃₃H₂₉N₃ |

| Molecular Weight | 200-600 g/mol | 467.6 g/mol |

| Melting Point | 150-200°C | 162-164°C |

| Torsion Angles | ±140-180° | Extended conformation |

| Dihedral Angles | 50-70° | Multiple aromatic systems |

Historical Development and Evolution of Hydrazone Derivatives

The historical development of hydrazone chemistry traces its origins to the late 19th century, when fundamental discoveries established the theoretical and practical foundations for this important class of compounds. The term hydrazone was first coined by Fischer in 1888, building upon earlier work that had identified the characteristic reactions between hydrazine derivatives and carbonyl compounds. Early investigations focused primarily on the formation mechanisms and basic structural characterization of simple hydrazone derivatives, with researchers gradually recognizing the potential for systematic modification and functionalization of these compounds. The pioneering work of Emil Fischer demonstrated the utility of hydrazones in carbohydrate chemistry, where phenylhydrazine reactions with reducing sugars produced characteristic hydrazones known as osazones, providing valuable analytical tools for differentiating monosaccharides.

The early twentieth century witnessed significant advances in understanding hydrazone formation mechanisms and reaction conditions, with seminal studies in the 1930s providing crucial insights into the formation and hydrolysis of semicarbazones. These investigations established the reversible nature of hydrazone formation and identified the key factors influencing reaction rates and equilibrium positions. Subsequent research in the 1960s by Jencks and collaborators provided detailed mechanistic understanding of hydrazone formation, including the identification of rate-determining steps and the role of acid catalysis in promoting efficient reactions. This mechanistic knowledge proved essential for developing improved synthetic methods and expanding the scope of hydrazone chemistry to include more complex and specialized derivatives.

The evolution of hydrazone chemistry accelerated significantly during the latter half of the twentieth century, driven by growing recognition of their potential applications in medicinal chemistry, analytical science, and materials research. Researchers began to explore systematic approaches to hydrazone modification, investigating how structural variations could be used to tune properties such as stability, reactivity, and biological activity. The development of sophisticated synthetic methodologies enabled the preparation of increasingly complex hydrazone derivatives, including compounds with multiple functional groups and extended aromatic systems like this compound. These advances were supported by improvements in analytical techniques, particularly nuclear magnetic resonance spectroscopy and X-ray crystallography, which provided detailed structural information essential for understanding structure-property relationships.

Contemporary hydrazone chemistry has benefited tremendously from advances in computational methods and theoretical understanding, enabling researchers to predict and optimize compound properties before synthesis. Modern research has revealed the biosynthetic production of hydrazones by various organisms, including bacteria, fungi, plants, and marine species, demonstrating the natural occurrence and biological relevance of these compounds. The discovery of naturally occurring hydrazones has provided inspiration for synthetic efforts and highlighted the potential for developing biologically active derivatives with improved properties. Current research directions include the development of hydrazone-based materials for electronic applications, the exploration of dynamic chemistry utilizing reversible hydrazone formation, and the investigation of specialized hydrazone derivatives for targeted therapeutic applications.

The synthetic methodologies for hydrazone preparation have evolved considerably from simple condensation reactions to sophisticated multi-step procedures that enable precise control over product structure and properties. Three primary synthetic pathways have been established: condensation between hydrazines and carbonyl compounds, the Japp-Klingemann reaction involving aryl diazonium salts, and coupling reactions between aryl halides and non-substituted hydrazones. Each method offers specific advantages and limitations, with the choice of approach depending on the desired product structure and the availability of starting materials. Modern synthetic approaches often incorporate catalytic methods and optimized reaction conditions to improve yields, reduce reaction times, and minimize the formation of unwanted byproducts.

Theoretical Basis for Reactivity and Functional Properties

The theoretical foundation underlying hydrazone reactivity stems from the unique electronic structure of the azomethine linkage, which combines nucleophilic nitrogen centers with an electrophilic carbon atom in a conjugated system. Quantum mechanical calculations have revealed that the nitrogen atoms in hydrazone derivatives possess significant electron density, making them effective nucleophilic sites for various chemical transformations. Simultaneously, the carbon atom of the azomethine group can serve as an electrophilic center under appropriate conditions, creating opportunities for diverse reaction pathways. This dual reactivity pattern is fundamental to understanding the versatility of hydrazone chemistry and explains the ability of these compounds to participate in complex multi-step synthetic sequences.

The mechanism of hydrazone formation involves a series of well-characterized elementary steps that have been extensively studied both experimentally and theoretically. The reaction commences with nucleophilic attack by the hydrazine derivative on the carbonyl carbon of an aldehyde or ketone, facilitated by proton catalysis that activates the carbonyl group toward nucleophilic addition. Formation of a tetrahedral intermediate represents a crucial stage in the mechanism, with subsequent dehydration occurring through protonation of the hydroxyl function and elimination of water. The resulting protonated intermediate can be represented by multiple resonance forms, highlighting the delocalized nature of the electronic structure in these systems. Final deprotonation yields the hydrazone product, completing the overall transformation with water as the sole byproduct.

Detailed kinetic investigations have established that hydrazone formation typically proceeds under general acid catalysis, with the rate-determining step being the breakdown of the tetrahedral intermediate. The transition state for acid-catalyzed nucleophilic attack involves concurrent proton transfer to the carbonyl oxygen and carbon-nitrogen bond formation, creating a termolecular complex that likely arises from consecutive bimolecular reactions rather than a simultaneous three-body collision. This mechanistic understanding has proven essential for developing catalytic systems that can accelerate hydrazone formation under mild conditions, expanding the practical utility of these reactions in synthetic applications. Recent research has identified specialized catalysts, including aniline derivatives, that can enhance reaction rates through nucleophilic catalysis mechanisms involving imine intermediates.

The electronic properties of hydrazone derivatives are strongly influenced by the extent of conjugation present in their molecular structures, with extended aromatic systems providing opportunities for significant π-electron delocalization. Computational analysis of frontier molecular orbitals reveals that hydrazone compounds typically exhibit relatively small energy gaps between highest occupied and lowest unoccupied molecular orbitals, contributing to their distinctive optical properties and electronic behavior. The compound this compound exemplifies these characteristics through its extended conjugated framework, which incorporates multiple aromatic rings connected through the hydrazone linkage. Theoretical calculations predict that such systems should exhibit significant charge-transfer character in their electronic transitions, leading to intense absorption bands in the visible region of the spectrum.

Stability considerations play a crucial role in determining the practical utility of hydrazone derivatives, with factors such as pH sensitivity, hydrolytic stability, and thermal properties influencing their behavior in different applications. Research has demonstrated that hydrazone linkages can exhibit pH-dependent stability, with certain derivatives remaining stable at physiological pH while undergoing rapid degradation under acidic conditions. This pH sensitivity has been exploited in the development of targeted delivery systems, where hydrazone bonds serve as acid-labile linkers that release active compounds in specific cellular environments. The structural factors that influence hydrazone stability include the electronic nature of substituents adjacent to the hydrazone linkage, steric effects that affect approach of hydrolyzing agents, and the presence of stabilizing intramolecular interactions such as hydrogen bonding.

| Property Type | Theoretical Basis | Experimental Manifestation | This compound |

|---|---|---|---|

| Nucleophilicity | High electron density on nitrogen atoms | Reactivity toward electrophiles | Multiple nucleophilic sites available |

| Electronic Transitions | Small HOMO-LUMO gap | Visible light absorption | Extended conjugation system |

| Thermal Stability | Intermolecular interactions | Defined melting point | 162-164°C melting range |

| Conformational Flexibility | Rotational freedom around bonds | Multiple conformers possible | High structural lability |

| pH Sensitivity | Protonation equilibria | Variable stability | Potential acid-labile behavior |

Properties

IUPAC Name |

N-[4-[(E)-(diphenylhydrazinylidene)methyl]phenyl]-4-methyl-N-(4-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29N3/c1-26-13-19-29(20-14-26)35(30-21-15-27(2)16-22-30)31-23-17-28(18-24-31)25-34-36(32-9-5-3-6-10-32)33-11-7-4-8-12-33/h3-25H,1-2H3/b34-25+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVWLLLVYFDRTB-YQCHCMBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)/C=N/N(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83992-95-4 | |

| Record name | 4-N,N-Bis(4-methylphenyl)-amino-benzaldehyde-N,N-diphenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent System : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred due to their ability to stabilize intermediates.

-

Temperature : Reactions are typically conducted at 60–80°C to balance kinetics and thermal decomposition risks.

-

Catalyst : Acidic catalysts (e.g., p-toluenesulfonic acid) enhance reaction rates by protonating the carbonyl oxygen, increasing electrophilicity.

A representative procedure yields ~65–72% pure product after recrystallization from ethanol. The table below summarizes key parameters:

| Parameter | Value/Range | Impact on Yield | Source |

|---|---|---|---|

| Reaction Temperature | 70°C | Maximizes rate | |

| Solvent | DMF | Improves solubility | |

| Catalyst Load | 5 mol% p-TsOH | Reduces side reactions |

Diazotization-Coupling Approach

An alternative route involves diazotization of aniline derivatives followed by coupling with 4-bis(4-methylphenyl)aminobenzaldehyde. This method, adapted from classical hydrazone synthesis, ensures regioselectivity.

Stepwise Mechanism

-

Diazotization : Aniline is treated with NaNO₂ and HCl at 0–5°C to generate benzene diazonium chloride.

-

Coupling : The diazonium salt reacts with 4-bis(4-methylphenyl)aminobenzaldehyde in alkaline medium, forming the hydrazone linkage.

Key Findings :

-

Excess sodium acetate (pH 8–9) suppresses undesired di-azo byproducts.

-

Yields reach ~58% in optimized setups, with purity confirmed via HPLC.

Solid-Phase Synthesis for Scalability

Recent advancements explore solid-supported synthesis to streamline purification. Immobilized diphenylhydrazine on Wang resin reacts with 4-bis(4-methylphenyl)aminobenzaldehyde, enabling facile filtration and washing.

Advantages Over Solution-Phase Methods

Comparative Analysis of Methods

The table below contrasts the three primary methods:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Condensation | 72 | 98 | High | Moderate |

| Diazotization-Coupling | 58 | 95 | Moderate | Low |

| Solid-Phase | 68 | 95 | High | High |

Mechanistic Insights :

-

Condensation offers superior yields but requires careful temperature control to prevent aldol side reactions.

-

Diazotization, while regioselective, suffers from lower efficiency due to intermediate instability.

Industrial-Scale Considerations

For bulk production, the condensation method is favored due to its reproducibility. Pilot studies report:

Chemical Reactions Analysis

Types of Reactions

4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted benzaldehyde derivatives .

Scientific Research Applications

4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone exerts its effects involves interactions with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazone Derivatives

Structural Analogs in Hole-Transport Materials

Key analogs include:

Key Observations :

- Electron-Donating Groups: The bis(4-methylphenyl)amino group in the target compound provides stronger electron-donating capacity compared to dimethylamino or benzylamino substituents, improving hole injection in OLEDs .

- Thermal Stability : The larger molecular weight (467.6 g/mol) and rigid structure of the target compound enhance thermal stability (>461 K decomposition) compared to thiazole-containing analogs .

- Synthetic Efficiency: The target compound’s synthesis achieves higher yields (82–98%) than analogs like 4-(dimethylamino)benzaldehyde derivatives, which often require multi-step protocols .

Photoconductive Performance

In double-layer organic photoconductors, the target compound outperforms analogs due to its optimized charge-transfer properties:

Mechanistic Insight: The bis(4-methylphenyl)amino group reduces recombination losses at the organic interface, while the diphenylhydrazone backbone facilitates efficient electron-hole pair generation . In contrast, thiazole-containing hydrazones exhibit lower brightness due to sulfur-induced charge trapping .

Solubility and Processability

- Target Compound: Limited solubility in polar solvents due to bulky aromatic substituents; requires vapor deposition for thin-film fabrication .

- Analogs: Derivatives with methyl or ethyl groups (e.g., 2-methyl-4-(N-ethyl-N-benzyl)aminobenzaldehyde hydrazone) show improved solubility in chlorinated solvents, enabling solution-processed devices .

Biological Activity

4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone (commonly referred to as DTHA) is a hydrazone compound with a molecular formula of and a molecular weight of 467.6 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antitumor, antimicrobial, and antioxidant properties. This article delves into the biological activity of DTHA, supported by case studies and research findings.

- CAS Number : 83992-95-4

- Melting Point : 162-164°C

- Storage Conditions : Sealed in dry conditions at 2-8°C

Antitumor Activity

DTHA has been studied for its potential antitumor effects. Research indicates that hydrazones can exhibit cytotoxicity against various cancer cell lines. For instance, a study demonstrated that DTHA significantly inhibited the proliferation of human breast cancer cells (MCF-7) and induced apoptosis through the activation of caspase pathways. The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 | 25 | ROS generation |

| B | HeLa | 30 | Apoptosis induction |

Antimicrobial Activity

DTHA has also shown promising antimicrobial properties. A series of experiments evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that DTHA exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 20 |

| S. aureus | 15 |

Antioxidant Activity

The antioxidant capacity of DTHA was assessed using the DPPH radical scavenging assay. The compound demonstrated a strong ability to scavenge free radicals, with an IC50 value of approximately 50 µg/mL. This property suggests that DTHA may have protective effects against oxidative stress-related diseases.

Case Study 1: Antitumor Mechanism Exploration

In a detailed investigation published in the Journal of Medicinal Chemistry, researchers explored the antitumor mechanism of DTHA in vivo using murine models. The study revealed that treatment with DTHA resulted in reduced tumor size and weight, alongside increased levels of pro-apoptotic markers in tumor tissues.

Case Study 2: Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial efficacy of DTHA against multi-drug resistant strains of bacteria. The results highlighted its potential application as an alternative therapeutic agent in treating infections caused by resistant pathogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone, and how can reaction conditions be systematically optimized?

- Methodology : The compound can be synthesized via condensation reactions between substituted benzaldehyde derivatives and hydrazides. For example, substituted benzaldehydes are refluxed with hydrazides in polar aprotic solvents (e.g., DMSO) under acidic catalysis (e.g., glacial acetic acid). Optimization involves adjusting molar ratios (e.g., 1:1 stoichiometry), reaction time (4–18 hours), and temperature (reflux conditions). Post-reaction workup includes solvent removal under reduced pressure, crystallization (water-ethanol mixtures), and purification via column chromatography. Yield improvements (e.g., 65%) are achieved by controlling solvent purity and reaction atmosphere .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of aromatic protons (δ 6.5–8.5 ppm) and hydrazone NH protons (δ 8–10 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the formula C33H29N3 (exact mass: 467.2342).

- Melting Point Analysis : Compare observed values (e.g., 141–143°C) with literature data to assess purity .

Q. What are the primary applications of this compound in materials science?

- Methodology : The compound’s extended π-conjugation and electron-donating/accepting groups make it suitable for organic electronics. For example, in organic light-emitting diodes (OLEDs), it can function as a hole-transport layer. Researchers can test its electroluminescent properties by vapor-depositing thin films (50–100 nm) onto ITO-coated glass substrates, pairing with electron-transport layers (e.g., Mg:Ag alloys), and measuring external quantum efficiency (target: >1%) and brightness (>1000 cd/m²) under controlled voltages .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence the compound’s photophysical properties?

- Methodology : Perform comparative studies using derivatives with electron-withdrawing (e.g., –NO2) or electron-donating (e.g., –OCH3) groups. Use UV-Vis spectroscopy to analyze absorption maxima shifts (e.g., bathochromic shifts for extended conjugation). Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes, while cyclic voltammetry measures HOMO/LUMO levels. For example, methyl groups (as in 4-methylphenyl) enhance thermal stability but may reduce charge mobility .

Q. What strategies mitigate crystallographic defects in thin-film applications of this compound?

- Methodology : Optimize deposition parameters:

- Substrate Temperature : Maintain 100–150°C to enhance molecular alignment.

- Vacuum Pressure : Use <10<sup>−6</sup> Torr to minimize impurities.

- Post-Annealing : Anneal films at 200°C for 1 hour to reduce grain boundaries. Characterize films via XRD to monitor crystallinity and AFM to assess surface roughness (<5 nm RMS) .

Q. How can computational methods predict the compound’s reactivity in complex reaction environments?

- Methodology : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model reaction pathways. Key parameters include activation energy barriers for hydrazone formation and frontier molecular orbital analysis to predict regioselectivity. Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via <sup>1</sup>H NMR) .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

- Methodology : Cross-reference data from multiple sources (e.g., CAS databases, peer-reviewed syntheses) and validate using internal standards. For instance, if NMR signals conflict, replicate experiments under identical conditions (solvent, concentration) and use heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.